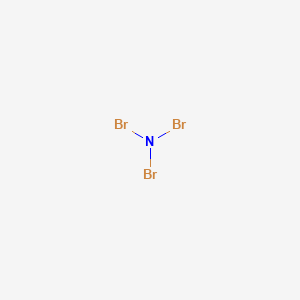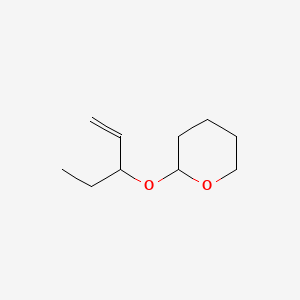
2H-Pyran, 2-((1-ethyl-2-propenyl)oxy)tetrahydro-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2H-Pyran, 2-((1-ethyl-2-propenyl)oxy)tetrahydro- is a heterocyclic organic compound that features a six-membered ring containing one oxygen atom and five carbon atoms. This compound is part of the pyran family, which is known for its presence in various natural products and synthetic intermediates. The unique structure of 2H-Pyran, 2-((1-ethyl-2-propenyl)oxy)tetrahydro- makes it an interesting subject for research in organic chemistry and related fields.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
. This method is favored due to its efficiency in forming the pyran ring system. The reaction conditions often include the use of catalysts such as lanthanide triflates or silver (I) triflate, which facilitate the cyclization process under mild conditions .
Industrial Production Methods
Industrial production of 2H-Pyran, 2-((1-ethyl-2-propenyl)oxy)tetrahydro- may involve large-scale synthesis using similar electrocyclization methods. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound, making it suitable for various applications in the chemical industry.
Analyse Des Réactions Chimiques
Types of Reactions
2H-Pyran, 2-((1-ethyl-2-propenyl)oxy)tetrahydro- undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form various oxygenated derivatives.
Reduction: Reduction reactions can convert the pyran ring into more saturated forms.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. The reaction conditions typically involve controlled temperatures and the use of solvents like dichloromethane or ethanol to facilitate the reactions .
Major Products
The major products formed from these reactions include oxygenated pyran derivatives, reduced pyran compounds, and various substituted pyrans, depending on the specific reagents and conditions used .
Applications De Recherche Scientifique
2H-Pyran, 2-((1-ethyl-2-propenyl)oxy)tetrahydro- has a wide range of applications in scientific research:
Chemistry: It serves as a key intermediate in the synthesis of complex organic molecules and natural products.
Biology: The compound is used in the study of biological pathways and as a building block for bioactive molecules.
Medicine: Research into its potential therapeutic properties is ongoing, with studies exploring its use in drug development.
Industry: The compound is utilized in the production of various chemicals and materials, including polymers and resins
Mécanisme D'action
The mechanism of action of 2H-Pyran, 2-((1-ethyl-2-propenyl)oxy)tetrahydro- involves its interaction with molecular targets and pathways within biological systems. The compound can act as a ligand, binding to specific receptors or enzymes and modulating their activity. This interaction can lead to various biological effects, depending on the specific target and pathway involved .
Comparaison Avec Des Composés Similaires
Similar Compounds
Tetrahydropyran: A saturated six-membered ring containing one oxygen atom, commonly used as a protecting group in organic synthesis.
2H-Chromene: A fused aromatic ring system with a pyran ring, known for its stability and biological activity.
Rose Oxide: A stereoisomer of 2H-Pyran, 2-((1-ethyl-2-propenyl)oxy)tetrahydro-, used in the fragrance industry.
Uniqueness
2H-Pyran, 2-((1-ethyl-2-propenyl)oxy)tetrahydro- is unique due to its specific structural features and reactivity. Its ability to undergo various chemical reactions and its applications in multiple fields make it a valuable compound for research and industrial use .
Propriétés
Numéro CAS |
79802-60-1 |
|---|---|
Formule moléculaire |
C10H18O2 |
Poids moléculaire |
170.25 g/mol |
Nom IUPAC |
2-pent-1-en-3-yloxyoxane |
InChI |
InChI=1S/C10H18O2/c1-3-9(4-2)12-10-7-5-6-8-11-10/h3,9-10H,1,4-8H2,2H3 |
Clé InChI |
XEKRKGHMYGPZHY-UHFFFAOYSA-N |
SMILES canonique |
CCC(C=C)OC1CCCCO1 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![3-Cyclopropyl-1-[(6-methoxypyridin-2-yl)methyl]indazol-4-amine](/img/structure/B15176634.png)
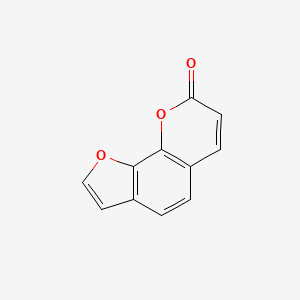

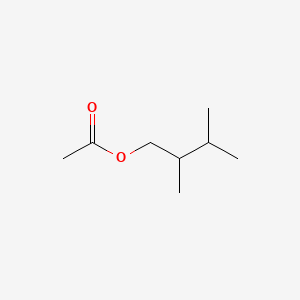
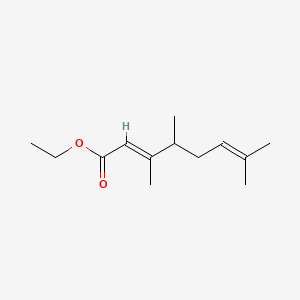


![o-[(6-Isocyanatohexyl)thio]phenyl isocyanate](/img/structure/B15176691.png)

